molecular formula C₁₉H₁₆BrFN₆O₂ B1663494 N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[2-(triazol-1-yl)ethoxy]quinazolin-4-amine CAS No. 413599-62-9

N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[2-(triazol-1-yl)ethoxy]quinazolin-4-amine

Cat. No. B1663494
CAS RN: 413599-62-9
M. Wt: 459.3 g/mol
InChI Key: YBTGTVGEKMZEQX-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an amine, an ether, a bromo-fluoro-phenyl group, and a quinazolin ring. These functional groups suggest that this compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the quinazolin ring, followed by the introduction of the various substituents. The exact synthetic route would depend on the specific reactivity of the starting materials and the desired order of reactions .


Molecular Structure Analysis

The molecular structure of this compound can be predicted based on its functional groups and standard bonding patterns. The quinazolin ring is a heterocyclic ring, which means it contains atoms other than carbon (in this case, nitrogen). The bromo-fluoro-phenyl group is a type of aryl halide, and the ether and amine groups contain oxygen and nitrogen, respectively .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the amine group might be protonated under acidic conditions, or it could act as a nucleophile in certain reactions. The aryl halide could undergo nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups (like the amine and ether) could increase its solubility in polar solvents. The aromatic rings could contribute to its UV/Vis absorption spectrum .

Scientific Research Applications

ZD-4190: Comprehensive Analysis of Scientific Research Applications

Oncology VEGF RTK Inhibition: ZD-4190 is known for its potential utility in the treatment of various solid tumor types due to its ability to inhibit Vascular Endothelial Growth Factor Receptor Tyrosine Kinase (VEGF RTK) activity. It specifically targets KDR and Flt-1 receptors, which are clinically associated with disease progression in solid malignancies .

Anti-Angiogenic Therapy: As a submicromolar inhibitor of VEGF RTK, ZD-4190 has shown promise in anti-angiogenic therapy, which aims to disrupt the blood supply to tumors, thereby inhibiting their growth and metastasis .

Monitoring Tumor Response: ZD-4190’s effects on tumor vascularity can be monitored using specific imaging agents like 18F-AH111585, providing a non-invasive method to assess the efficacy of the therapy in human lung tumor xenografts .

Discontinued Drug Development: Initially developed by AstraZeneca PLC, ZD-4190 reached a certain stage in drug development but was eventually discontinued. The reasons for discontinuation could provide insights into the challenges faced in drug development and potential areas for improvement .

Therapeutic Areas Neoplasms: The compound has been explored for its therapeutic potential in treating neoplasms due to its antagonistic action on VEGFR, which plays a significant role in tumor angiogenesis .

6. In Vitro Tumor Cell Growth Inhibition While ZD-4190 inhibits VEGF-stimulated proliferation in endothelial cells, it has shown higher IC50 values for direct inhibition of tumor cell growth in vitro, suggesting a more specific effect on endothelial cells rather than on tumor cells themselves .

Mechanism of Action

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. The specific hazards would depend on its reactivity and biological activity, which are not known at this time .

properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[2-(triazol-1-yl)ethoxy]quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrFN6O2/c1-28-17-9-13-16(10-18(17)29-7-6-27-5-4-24-26-27)22-11-23-19(13)25-15-3-2-12(20)8-14(15)21/h2-5,8-11H,6-7H2,1H3,(H,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBTGTVGEKMZEQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Br)F)OCCN4C=CN=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrFN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[2-(triazol-1-yl)ethoxy]quinazolin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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